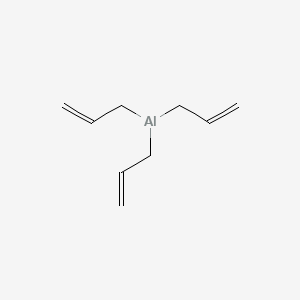
Tri(prop-2-en-1-yl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(prop-2-en-1-yl)alumane is an organoaluminum compound characterized by the presence of three prop-2-en-1-yl groups attached to an aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(prop-2-en-1-yl)alumane typically involves the reaction of aluminum trichloride with prop-2-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
AlCl3+3CH2=CHCH2MgBr→Al(CH2=CHCH2)3+3MgBrCl
This reaction requires strict control of moisture and temperature to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is typically carried out in specialized reactors designed to handle organometallic compounds safely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tri(prop-2-en-1-yl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and corresponding aldehydes or ketones.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The prop-2-en-1-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and catalysts like palladium or platinum are employed.
Major Products
Oxidation: Aluminum oxide and prop-2-en-1-al.
Reduction: Aluminum hydrides.
Substitution: Various substituted aluminum compounds depending on the substituents used.
Scientific Research Applications
Tri(prop-2-en-1-yl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and composites.
Mechanism of Action
The mechanism of action of Tri(prop-2-en-1-yl)alumane involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby activating them towards nucleophilic attack. This property is particularly useful in catalysis and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Tri(propan-2-yl)alumane
- Titanium(4+),tris(prop-1-en-2-yl)alumane,tetrachloride
Comparison
Tri(prop-2-en-1-yl)alumane is unique due to its specific prop-2-en-1-yl groups, which confer distinct reactivity compared to other similar compounds. For instance, Tri(propan-2-yl)alumane has different steric and electronic properties, affecting its reactivity and applications. Titanium(4+),tris(prop-1-en-2-yl)alumane,tetrachloride, on the other hand, involves a different metal center, leading to varied chemical behavior and uses.
Conclusion
This compound is a versatile organoaluminum compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, materials science, and beyond. Further research into its properties and applications could unlock new possibilities in these fields.
Properties
CAS No. |
18854-66-5 |
|---|---|
Molecular Formula |
C9H15Al |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
tris(prop-2-enyl)alumane |
InChI |
InChI=1S/3C3H5.Al/c3*1-3-2;/h3*3H,1-2H2; |
InChI Key |
NYCCIXSSBIMHNO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Al](CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


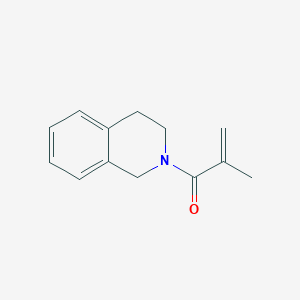
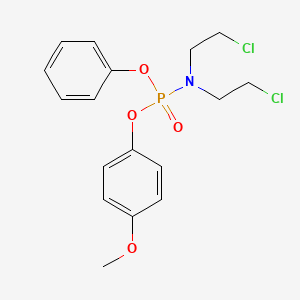
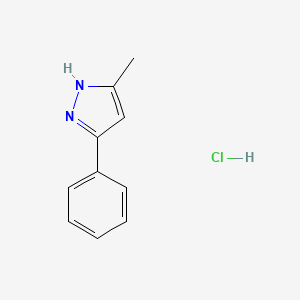
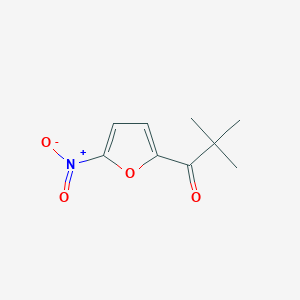

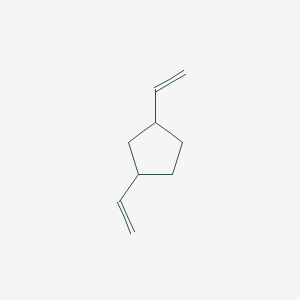



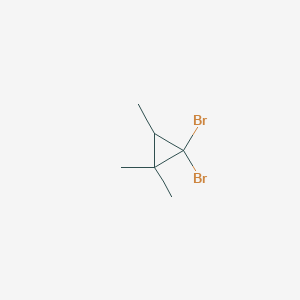
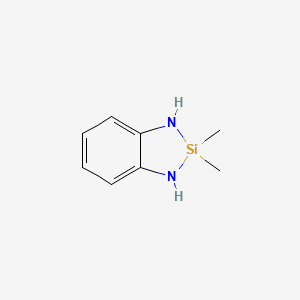
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
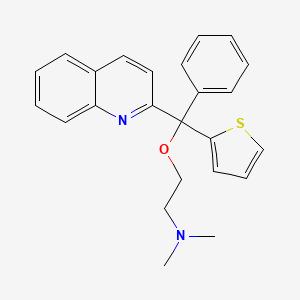
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
